

Using Tetrahydrofurfuryl acetate as a green solvent in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydrofurfuryl acetate*

Cat. No.: *B166781*

[Get Quote](#)

Application Notes: Tetrahydrofurfuryl Acetate as a Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl acetate (THFA), with CAS Number 637-64-9, is a biomass-derived solvent recognized for its favorable environmental profile.^{[1][2]} As the chemical industry moves towards more sustainable practices, bio-based solvents are gaining significant attention as alternatives to traditional petroleum-based solvents.^{[3][4]} THFA, a derivative of tetrahydrofurfuryl alcohol (THFA-OH), which can be produced from the hydrogenation of furfural obtained from lignocellulosic biomass, is a notable example of a green solvent.^[5] These application notes provide a comprehensive overview of the properties, synthesis, and known applications of **Tetrahydrofurfuryl acetate**.

Physicochemical Properties

Tetrahydrofurfuryl acetate is a colorless liquid with a mild, fruity, and ethereal odor.^[6] It is valued for its stability under standard conditions and its solvency power.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₇ H ₁₂ O ₃	[7]
Molar Mass	144.17 g/mol	[7]
Appearance	Colorless clear liquid	[8]
Boiling Point	194-195 °C @ 753 mmHg	[6][7]
Density	1.061 g/mL at 25 °C	[6]
Refractive Index	1.435-1.440 @ 20 °C	[7][8]
Flash Point	83 °C (181 °F)	[9]
Solubility	Soluble in water, alcohol, ether, and chloroform.	[6][7]

Table 1: Physicochemical Properties of **Tetrahydrofurfuryl Acetate**

Green Solvent Profile

The designation of **Tetrahydrofurfuryl acetate** as a "green solvent" is based on several key factors:

- Renewable Feedstock: Its precursor, tetrahydrofurfuryl alcohol, is derived from furfural, which is produced from non-food agricultural biomass such as corn cobs.[5]
- Biodegradability: The precursor, Tetrahydrofurfuryl alcohol, is noted to be biodegradable.
- Low Volatility: Compared to many conventional solvents, THFA has a relatively high boiling point and low vapor pressure, which reduces worker exposure and volatile organic compound (VOC) emissions.[10]
- Safety Profile: It is considered to have low acute toxicity.[1] It is even used as a flavoring agent in food products at low concentrations.[7][9]

Current Applications

Tetrahydrofurfuryl acetate's properties make it a versatile solvent in various industrial applications:

- Flavors and Fragrances: Due to its pleasant, sweet, and fruity aroma, THFA is used as a flavoring agent in foods such as baked goods, beverages, and confectionery, and as a fragrance component in cosmetics.[9][10]
- Coatings and Adhesives: It serves as an effective solvent for resins, oils, and waxes in the formulation of coatings, inks, and adhesives.[10]
- Cleaning Formulations: Its solvency power is utilized in industrial and household cleaning products.
- Chemical Intermediate: THFA can be used as a chemical intermediate in the synthesis of other specialty chemicals.[10]

Application in Organic Synthesis: Current Status

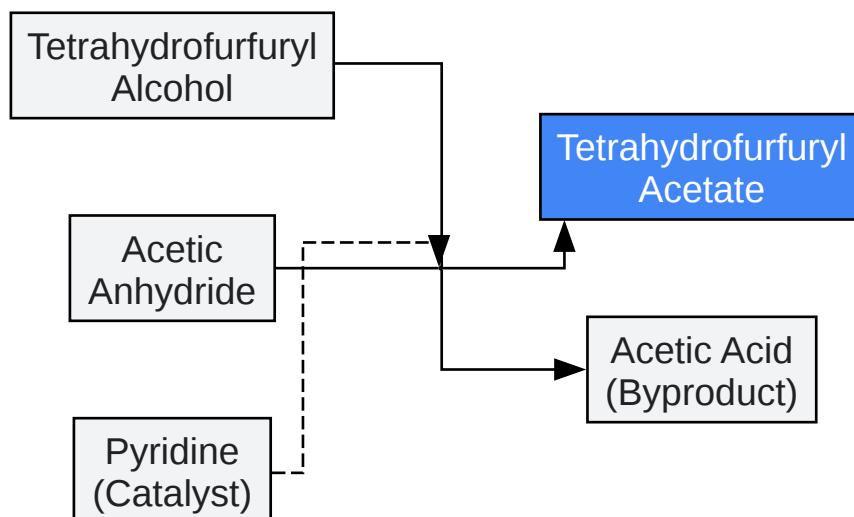
A thorough review of scientific literature indicates that while **Tetrahydrofurfuryl acetate** is well-established as a green solvent for formulations, its application as a primary reaction solvent in common organic synthesis transformations such as the Wittig, Suzuki-Miyaura, Heck, or Grignard reactions is not documented. While its parent alcohol, tetrahydrofurfuryl alcohol, and the related solvent 2-methyltetrahydrofuran (2-MeTHF) are used in such reactions, THFA itself does not appear to be a conventional choice for these synthetic applications at present.[11]

Researchers seeking green alternatives for these reactions are encouraged to consider other well-documented bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF), γ -valerolactone (GVL), or Cyrene.[2][4]

Protocol: Synthesis of Tetrahydrofurfuryl Acetate

While its application as a reaction solvent is not established, the synthesis of **Tetrahydrofurfuryl acetate** itself is a straightforward esterification process. A general protocol for its laboratory-scale synthesis is provided below.

Reaction: Esterification of Tetrahydrofurfuryl Alcohol with Acetic Anhydride.


Materials:

- Tetrahydrofurfuryl alcohol
- Acetic anhydride
- Pyridine (as catalyst and acid scavenger)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq).
- Add pyridine (1.2 eq) to the flask.
- Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Tetrahydrofurfuryl acetate**.
- The crude product can be purified by vacuum distillation to yield pure **Tetrahydrofurfuryl acetate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrahydrofurfuryl acetate**.

Safety and Handling

Tetrahydrofurfuryl acetate is a combustible liquid and should be kept away from heat, sparks, and open flames.[12][13] It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[12][14]

In case of fire, use CO₂, dry chemical, or foam for extinction.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

Tetrahydrofuryl acetate is a promising green solvent with a favorable safety and environmental profile, derived from renewable resources. Its current applications are primarily in formulations for flavors, fragrances, coatings, and cleaning products. While it is a valuable addition to the portfolio of sustainable chemicals, its use as a reaction solvent in mainstream organic synthesis is not yet established in the scientific literature. Further research may explore its potential in this area, but for now, other bio-based solvents are more suitable for the specific synthetic applications of Wittig, Suzuki-Miyaura, Heck, and Grignard reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Tetrahydrofuryl Alcohol - The Biaazzi Process [biaazzi.com]
- 6. TETRAHYDROFURFURYL ACETATE | 637-64-9 [chemicalbook.com]
- 7. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tetrahydrofurfuryl acetate, 637-64-9 [thegoodsentscompany.com]
- 9. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 10. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]
- 11. Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod.adv-bio.com [prod.adv-bio.com]

- 13. [tcichemicals.com](#) [tcichemicals.com]
- 14. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [Using Tetrahydrofurfuryl acetate as a green solvent in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166781#using-tetrahydrofurfuryl-acetate-as-a-green-solvent-in-organic-synthesis\]](https://www.benchchem.com/product/b166781#using-tetrahydrofurfuryl-acetate-as-a-green-solvent-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com